Cas no 82117-26-8 (3-chloro-7-fluoroisoquinoline)

3-Chloro-7-fluoroisoquinoline is a halogenated isoquinoline derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring both chloro and fluoro substituents, enhances reactivity and selectivity, making it a valuable intermediate in heterocyclic synthesis. The electron-withdrawing properties of the fluorine atom can influence the compound's binding affinity, while the chlorine substituent offers versatility in further functionalization. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents. Its stability under standard conditions ensures reliable handling in laboratory settings. Researchers value this scaffold for its ability to modulate physicochemical properties in drug discovery and material science applications.
3-chloro-7-fluoroisoquinoline structure
3-chloro-7-fluoroisoquinoline structure
Product Name:3-chloro-7-fluoroisoquinoline
CAS No:82117-26-8
MF:C9H5ClFN
MW:181.594104528427
CID:708292
PubChem ID:20484932
Update Time:2025-06-15

3-chloro-7-fluoroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • Isoquinoline,3-chloro-7-fluoro-
    • 3-chloro-7-fluoroisoquinoline
    • DTXSID80607930
    • EN300-365420
    • AT37629
    • SCHEMBL10978740
    • CS-0136566
    • 82117-26-8
    • AKOS006308899
    • Inchi: 1S/C9H5ClFN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H
    • InChI Key: YGDRWTHVHZAKTA-UHFFFAOYSA-N
    • SMILES: ClC1=CC2C=CC(=CC=2C=N1)F

Computed Properties

  • Exact Mass: 181.0094550g/mol
  • Monoisotopic Mass: 181.0094550g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12.9Ų

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3-chloro-7-fluoroisoquinoline Suppliers

Amadis Chemical Company Limited
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(CAS:82117-26-8)3-chloro-7-fluoroisoquinoline
Order Number:A1241783
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:54
Price ($):240/408/1101
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Additional information on 3-chloro-7-fluoroisoquinoline

Introduction to 3-chloro-7-fluoroisoquinoline (CAS No. 82117-26-8)

3-chloro-7-fluoroisoquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 82117-26-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isoquinoline family, a class of molecules known for their diverse biological activities and structural versatility. The presence of both chloro and fluoro substituents in its molecular framework imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.

The isoquinoline core is a fused benzene and pyridine ring system, which is a common motif in many bioactive natural products and synthetic drugs. The introduction of electron-withdrawing groups such as chlorine and fluorine at specific positions can modulate the reactivity and binding affinity of the molecule towards biological targets. In particular, 3-chloro-7-fluoroisoquinoline has been studied for its potential applications in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

Recent advancements in computational chemistry and drug design have enabled researchers to predict the binding modes and interactions of 3-chloro-7-fluoroisoquinoline with biological targets with high precision. These studies have revealed that the compound can interact with enzymes and receptors involved in critical cellular pathways, suggesting its therapeutic potential. For instance, computational modeling has indicated that 3-chloro-7-fluoroisoquinoline may inhibit kinases and other enzymes overexpressed in cancer cells, thereby blocking tumor growth and proliferation.

In vitro experiments have further validated these predictions by demonstrating the inhibitory activity of 3-chloro-7-fluoroisoquinoline against several target proteins. These findings have prompted further investigation into its mechanism of action and potential as a lead compound for drug development. The compound's ability to selectively interact with disease-related targets while minimizing off-target effects makes it an attractive candidate for therapeutic intervention.

The synthesis of 3-chloro-7-fluoroisoquinoline involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the isoquinoline core efficiently. The introduction of chloro and fluoro substituents is typically achieved through nucleophilic aromatic substitution or metal-catalyzed halogenation reactions.

The structural features of 3-chloro-7-fluoroisoquinoline make it a versatile building block for medicinal chemists. By modifying additional functional groups or appending different side chains, researchers can generate a library of derivatives with tailored biological properties. Such derivatives can be screened for enhanced potency, selectivity, and pharmacokinetic profiles.

One of the most promising applications of 3-chloro-7-fluoroisoquinoline is in the development of antitumor agents. Preclinical studies have shown that derivatives of this compound can induce apoptosis in cancer cells by disrupting critical signaling pathways. The chloro and fluoro substituents play a crucial role in this process by modulating the interactions between the compound and its target proteins.

Another area where 3-chloro-7-fluoroisoquinoline has shown promise is in the treatment of infectious diseases. Research has indicated that this compound can inhibit enzymes essential for bacterial survival, thereby preventing pathogen growth. Its broad-spectrum activity makes it a potential candidate for developing new antibiotics to combat drug-resistant strains.

The pharmacokinetic properties of 3-chloro-7-fluoroisoquinoline are also being thoroughly investigated to ensure its suitability for clinical use. Studies have focused on optimizing its solubility, bioavailability, and metabolic stability. By fine-tuning these parameters, researchers aim to develop formulations that maximize therapeutic efficacy while minimizing side effects.

The future prospects for 3-chloro-7-fluoroisoquinoline are promising, with ongoing research exploring its potential in various therapeutic areas. Collaborative efforts between academia and industry are expected to accelerate the translation of laboratory findings into clinical applications. As our understanding of molecular interactions continues to grow, compounds like 3-chloro-7-fluoroisoquinoline are poised to play a pivotal role in next-generation drug discovery.

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Amadis Chemical Company Limited
(CAS:82117-26-8)3-chloro-7-fluoroisoquinoline
A1241783
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):240/408/1101
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